ethyl 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate
Description
Ethyl 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring a methyl group at the 5-position of the pyrazole ring and a 5-(trifluoromethyl)pyridin-2-yl substituent at the 1-position. Its molecular formula is C₁₃H₁₁F₃N₃O₂, with a molecular weight of 298.24 g/mol. The compound is commercially available for research purposes , though its specific biological applications remain underexplored in the literature. The trifluoromethyl (CF₃) group on the pyridine ring enhances lipophilicity and metabolic stability, common traits in agrochemicals and pharmaceuticals .
Properties
IUPAC Name |
ethyl 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c1-3-21-12(20)10-7-18-19(8(10)2)11-5-4-9(6-17-11)13(14,15)16/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYXXNUZAKJRMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001141077 | |
| Record name | Ethyl 5-methyl-1-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001141077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956571-72-5 | |
| Record name | Ethyl 5-methyl-1-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956571-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-methyl-1-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001141077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Example Protocol from:
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Bromination : Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is treated with tert-butyl nitrite and copper(II) bromide in acetonitrile, yielding ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (66–92% yield).
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Cross-Coupling : The brominated pyrazole reacts with 5-(trifluoromethyl)pyridin-2-ylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ at 80–100°C.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | tert-Butyl nitrite, CuBr₂, CH₃CN, 65°C, 24h | 66–92% |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 100°C | ~75% (estimated) |
Direct Substitution on Preformed Pyrazole-Pyridine Scaffolds
An alternative approach involves constructing the pyridine ring first, followed by pyrazole annulation. For example, 2-chloro-5-(trifluoromethyl)pyridine can undergo nucleophilic substitution with a preformed pyrazole bearing a leaving group (e.g., chloride or bromide).
Case Study from:
Ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-cyano-1H-pyrazole-5-carboxylate was synthesized via condensation of chloropyridine derivatives with pyrazole esters. While the exact conditions for the target compound are unspecified, analogous reactions use:
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Base : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (DMF, DMSO).
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Temperature : 80–120°C for 12–24h.
This method avoids multi-step coupling but requires precise control to prevent regioisomer formation.
One-Pot Multicomponent Synthesis
Recent advances streamline synthesis via one-pot protocols. A mixture of ethyl acetoacetate, hydrazine hydrate, and 2-fluoro-5-(trifluoromethyl)pyridine undergoes sequential cyclization and alkylation in the presence of a base (e.g., KOH).
Advantages:
Post-Functionalization of Pyrazole Intermediates
Esterification and Methylation:
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. Ethyl 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate has been tested for its ability to inhibit cancer cell proliferation. Research shows that compounds with trifluoromethyl groups enhance biological activity by improving metabolic stability and binding affinity to target proteins .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This compound demonstrated potential in reducing inflammatory markers in vitro, suggesting its utility as a therapeutic agent for inflammatory diseases .
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of pyrazole derivatives. The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative disorders. Animal studies have shown promising results in reducing oxidative stress and neuronal apoptosis .
Pesticidal Activity
This compound has been evaluated for its pesticidal properties. Its structure allows it to act as a potent herbicide against various weed species, making it valuable in agricultural applications. Studies indicate that the trifluoromethyl group enhances the herbicidal activity by increasing lipophilicity and facilitating better absorption by plant tissues .
Fungicidal Properties
In addition to herbicidal activity, the compound has shown efficacy against fungal pathogens affecting crops. Research indicates that it disrupts fungal cell wall synthesis, leading to cell death and providing an effective means of crop protection .
Synthesis of Functional Materials
The unique chemical properties of this compound make it suitable for synthesizing functional materials, such as polymers and nanocomposites. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it useful in industrial applications .
Dye Sensitizers in Solar Cells
Recent investigations have explored the use of this compound as a dye sensitizer in dye-sensitized solar cells (DSSCs). Its ability to absorb light efficiently and convert it into electrical energy presents opportunities for renewable energy technologies .
Mechanism of Action
The mechanism of action of ethyl 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The compound’s activity and physicochemical properties are influenced by substituents at two critical positions:
- Position 5 of the pyrazole ring: Methyl vs. electron-withdrawing groups (e.g., CF₃, cyano).
- Position 1 of the pyrazole ring : Substituted pyridinyl vs. phenyl or pyrimidinyl groups.
Comparative Data Table
Analysis of Substituent Effects
Pyrazole-5 Position
- Trifluoromethyl (CF₃) : Enhances electron withdrawal, which may improve binding to hydrophobic enzyme pockets but increases molecular weight (~368 g/mol vs. ~298 g/mol) .
- Cyano: Strong electron-withdrawing effect; however, it may reduce stability due to reactivity .
Pyrazole-1 Position
Biological Activity
Ethyl 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
- Molecular Formula : C₁₃H₁₂F₃N₃O₂
- Molecular Weight : 299.25 g/mol
- CAS Number : 956571-72-5
The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes and cancer progression.
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Studies indicate that pyrazole derivatives can induce apoptosis and inhibit tumor growth in vivo, particularly against lung, colorectal, and liver cancers .
- Anti-inflammatory Properties : this compound exhibits significant anti-inflammatory effects, likely through the inhibition of cyclooxygenase (COX) enzymes. Research has demonstrated that compounds with similar structures can selectively inhibit COX-2, leading to reduced inflammation with minimal gastrointestinal side effects .
Anticancer Studies
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of pyrazole derivatives, including this compound. The compound was tested against several cancer cell lines, showing notable antiproliferative activity (IC50 values ranging from low micromolar to nanomolar concentrations) against breast (MDA-MB-231) and liver (HepG2) cancer cells .
Anti-inflammatory Studies
In another investigation focusing on the anti-inflammatory properties of pyrazole derivatives, this compound was evaluated for its COX inhibitory activity. The compound exhibited a high selectivity index for COX-2 over COX-1, suggesting a favorable safety profile for therapeutic use .
Data Table: Biological Activities Summary
Q & A
Q. How can researchers resolve discrepancies in spectral data during structural characterization?
Contradictions in NMR or MS data may arise from tautomerism or impurities. Strategies include:
- Variable-temperature NMR : To identify dynamic equilibria (e.g., NH tautomerism in pyrazoles) .
- High-resolution mass spectrometry (HRMS) : To confirm molecular formula and detect trace impurities .
- X-ray crystallography : For unambiguous structural assignment, especially when steric effects distort NMR signals .
Q. What experimental design principles optimize the synthesis yield of this compound?
Design of Experiments (DoE) is effective for yield optimization. Key factors include:
- Reagent stoichiometry : Excess trifluoromethylpyridine derivatives (1.2–1.5 equivalents) improve coupling efficiency .
- Catalyst screening : Pd(PPh₃)₄ often outperforms other catalysts in Suzuki reactions for pyridine functionalization .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying to avoid hydrolysis .
Q. How can computational methods aid in predicting the reactivity of this compound?
Density functional theory (DFT) calculations provide insights into:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
